molecular formula C17H14Cl2N2O3 B2354269 2-(2,4-dichlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 921914-81-0

2-(2,4-dichlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2354269
CAS RN: 921914-81-0
M. Wt: 365.21
InChI Key: OILWKEJEEKWORU-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, commonly known as DCTA, is a synthetic compound that has been used extensively in scientific research due to its unique properties. DCTA belongs to the class of quinoline derivatives and is known for its ability to inhibit certain enzymes, making it an important tool for studying biochemical and physiological processes.

Mechanism of Action

DCTA works by binding to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
DCTA has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, as well as the activation of certain receptors in the nervous system. These effects can lead to changes in neurotransmitter levels, synaptic plasticity, and other important physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCTA in lab experiments is its specificity for acetylcholinesterase and butyrylcholinesterase. This allows researchers to selectively inhibit these enzymes and study their effects on the nervous system. However, DCTA also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are many potential future directions for research involving DCTA. One area of interest is the development of new drugs based on DCTA that can selectively target acetylcholinesterase and butyrylcholinesterase for the treatment of neurological disorders. Another area of interest is the study of the effects of DCTA on other physiological processes, such as inflammation and immune function. Overall, DCTA is a valuable tool for scientific research and has the potential to lead to important discoveries in a variety of fields.

Synthesis Methods

The synthesis of DCTA involves the reaction of 2,4-dichlorophenol with 6-amino-1,2,3,4-tetrahydroquinoline-2,5-dione in the presence of acetic anhydride. The resulting compound is then acetylated using acetic anhydride and acetic acid to yield DCTA.

Scientific Research Applications

DCTA has been widely used in scientific research due to its ability to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and their inhibition by DCTA can provide valuable insights into their function.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c18-11-2-5-15(13(19)8-11)24-9-17(23)20-12-3-4-14-10(7-12)1-6-16(22)21-14/h2-5,7-8H,1,6,9H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILWKEJEEKWORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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